molecular formula C9H10N2O5 B5190703 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid CAS No. 52773-86-1

2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid

Cat. No.: B5190703
CAS No.: 52773-86-1
M. Wt: 226.19 g/mol
InChI Key: HICBGALJKFSUJH-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O5 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the ortho position and a hydroxyl group at the beta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid typically involves the nitration of phenylalanine derivatives. One common method is the nitration of 3-hydroxyphenylalanine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the ortho position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Various alkylating or acylating agents

Major Products

    Oxidation: Formation of 2-amino-3-oxo-3-(2-nitrophenyl)propanoic acid

    Reduction: Formation of 2-amino-3-hydroxy-3-(2-aminophenyl)propanoic acid

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
  • 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid
  • 2-amino-3-hydroxy-3-(2-chlorophenyl)propanoic acid

Uniqueness

2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro group at the ortho position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

52773-86-1

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-3-1-2-4-6(5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1

InChI Key

HICBGALJKFSUJH-JAMMHHFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C([C@@H](C(=O)O)N)O)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.